- Preparation of heterocyclic compounds as EGFR proteolysis targeting chimeric molecules and associated methods of use, World Intellectual Property Organization, , ,
Cas no 932741-19-0 (Propargyl-PEG3-amine)

Propargyl-PEG3-amine structure
Nome del prodotto:Propargyl-PEG3-amine
Numero CAS:932741-19-0
MF:C9H17NO3
MW:187.236182928085
MDL:MFCD20720810
CID:4660099
PubChem ID:57871953
Propargyl-PEG3-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propargyl-PEG3-amine
- Propargyl-PEG3-N3
- Propyne-PEG3-NH2
- 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine
- Ethanamine, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-
- Propyne-PEG3-amine
- Propargyl-PEG3-NH2
- 2-[2-[2-(prop-2-ynyloxy)ethoxy]ethoxy]ethanamine
- 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)prop-1-yne
- 2-[2-[2-(2-Propyn-1-yloxy)ethoxy]ethoxy]ethanamine (ACI)
- 932741-19-0
- SY273036
- HC inverted exclamation markOC-CH2-PEG3-NH2
- MFCD20720810
- DB-163690
- AKOS040743800
- Alkyne-PEG3-amine
- C90692
- HY-140033
- BS-33229
- SCHEMBL4122804
- EN300-1602486
- 2-[2-[2-(2-Propyn-1-yloxy)ethoxy]ethoxy]ethanamine
- Alkyne-PEG3-NH2
- R01-0251
- BP-21683
- MREICTHRFCQNJR-UHFFFAOYSA-N
- CS-0114325
- Alkyne-PEG3-N3
- 932741-18-9
- LCZC2646
- 3-{2-[2-(2-AMINOETHOXY)ETHOXY]ETHOXY}PROP-1-YNE
-
- MDL: MFCD20720810
- Inchi: 1S/C9H17NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-10H2
- Chiave InChI: MREICTHRFCQNJR-UHFFFAOYSA-N
- Sorrisi: O(CCOCC#C)CCOCCN
Proprietà calcolate
- Massa esatta: 187.12084340 g/mol
- Massa monoisotopica: 187.12084340 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 9
- Complessità: 141
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 53.7
- Peso molecolare: 187.24
- XLogP3: -1
Proprietà sperimentali
- Densità: 1.0±0.1 g/cm3
- Punto di ebollizione: 267.4±25.0 °C at 760 mmHg
- Punto di infiammabilità: 114.0±16.8 °C
- Pressione di vapore: 0.0±0.5 mmHg at 25°C
Propargyl-PEG3-amine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Propargyl-PEG3-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184965-1g |
Propargyl-PEG3-amine |
932741-19-0 | 98% | 1g |
¥567.00 | 2024-04-24 | |
Chemenu | CM340080-1g |
Propargyl-PEG3-amine |
932741-19-0 | 95%+ | 1g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | Y1054439-5g |
Propargyl-peg3-amine |
932741-19-0 | 97% | 5g |
$240 | 2024-06-06 | |
MedChemExpress | HY-140033-50mg |
Propargyl-PEG3-amine |
932741-19-0 | ≥98.0% | 50mg |
¥100 | 2024-07-20 | |
eNovation Chemicals LLC | Y1054439-1g |
Propargyl-peg3-amine |
932741-19-0 | 97% | 1g |
$95 | 2024-06-06 | |
Bestfluorodrug | YFL00286-5.0g |
2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-amine |
932741-19-0 | 97% | 5.0g |
¥4630 | 2023-01-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43480-250mg |
PRopargyl-PEG3-amine |
932741-19-0 | 97% | 250mg |
¥184.0 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184965-250mg |
Propargyl-PEG3-amine |
932741-19-0 | 98% | 250mg |
¥248.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43480-1g |
PRopargyl-PEG3-amine |
932741-19-0 | 97% | 1g |
¥362.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43480-100mg |
PRopargyl-PEG3-amine |
932741-19-0 | 97% | 100mg |
¥137.0 | 2024-07-19 |
Propargyl-PEG3-amine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; overnight, 45 °C
Riferimento
- Structure-Based Tetravalent Zanamivir with Potent Inhibitory Activity against Drug-Resistant Influenza VirusesJournal of Medicinal Chemistry, 2016, 59(13), 6303-6312,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, reflux
Riferimento
- Functional PLA-PEG copolymers, the nanoparticles thereof, their preparation and use for targeted drug delivery and imaging, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Trimethylphosphine Solvents: Tetrahydrofuran , Water
Riferimento
- Synthesis of Novel Glycolipid Agonists of the Protein CD1d2010, , ,,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane , Tetrahydrofuran , Water ; rt
Riferimento
- Design and synthesis of protoporphyrin IX/vitamin B12 molecular hybrids via CuAAC reactionJournal of Porphyrins and Phthalocyanines, 2013, 17(1-2), 104-117,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium phthalimide Catalysts: Potassium iodide Solvents: Ethanol , Dimethylformamide ; overnight, 110 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; 45 min, reflux
1.4 Reagents: Sodium hydroxide ; pH 12
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; 45 min, reflux
1.4 Reagents: Sodium hydroxide ; pH 12
Riferimento
- 18F-Radiolabeling, Preliminary Evaluation of Folate-pHPMA Conjugates via PETMacromolecular Bioscience, 2014, 14(10), 1396-1405,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 24 h, rt
Riferimento
- Ligand-drug conjugate including linker having tris structure, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Water ; 36 h, rt
1.2 Reagents: Water ; 36 h, rt
Riferimento
- Construction of di-scFv through a trivalent alkyne-azide 1,3-dipolar cycloadditionChemical Communications (Cambridge, 2007, (7), 695-697,
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Antibody drug conjugates comprising toxins with polar groups and uses thereof, United States, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 2.5 h, rt; rt → 30 °C; overnight, 30 °C
1.2 Reagents: Water ; 25 h, 30 °C
1.2 Reagents: Water ; 25 h, 30 °C
Riferimento
- Photo-Click Immobilization of Carbohydrates on Polymeric Surfaces: A Quick Method to Functionalize Surfaces for Biomolecular Recognition StudiesBioconjugate Chemistry, 2009, 20(12), 2364-2370,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 5 min, rt; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Preparation of protein-active conjugates, especially drug-prenylated antibody conjugates, useful in the treatment of neoplasm and in the delivery to cancer target cells, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 2 h, rt
1.2 Solvents: Water ; 12 h, rt
1.2 Solvents: Water ; 12 h, rt
Riferimento
- Preparation of nitriles such as 3-arylacrylonitrile and 3-heteroarylacrylonitrile derivatives as amyloid targeting agents and methods of using them for detection or treatment of diseases associated with an amyloid or amyloid like proteins, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Solvents: Water ; overnight, rt → 50 °C
1.2 Solvents: Water ; overnight, rt → 50 °C
Riferimento
- Triazole substituted imidazoquinolines, conjugates thereof as immune response modifiers and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate , Water ; overnight, 0 °C → rt
Riferimento
- Compositions and methods for preparation of drug-antibody conjugates for cancer treatment, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
Riferimento
- H-Rubies, a new family of red emitting fluorescent pH sensors for living cellsChemical Science, 2015, 6(10), 5928-5937,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 48 d, rt
1.2 Reagents: Water ; 48 h, rt
1.2 Reagents: Water ; 48 h, rt
Riferimento
- A Modular Approach to Triazole-Containing Chemical Inducers of Dimerization for Yeast Three-Hybrid ScreeningMolecules, 2013, 18(9), 11639-11657,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 24 h, rt
Riferimento
- Preparation of pyrrolobenzodiazepine dimer precursor and ligand-linker conjugate compound thereof for treatment of proliferative disorder, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 3.5 h, rt
Riferimento
- Glycosylated polypeptide and its preparing method and application, China, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
Riferimento
- A MedChem toolbox for cereblon-directed PROTACsMedChemComm, 2019, 10(6), 1037-1041,
Propargyl-PEG3-amine Raw materials
Propargyl-PEG3-amine Preparation Products
Propargyl-PEG3-amine Letteratura correlata
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:932741-19-0)Propargyl-PEG3-amine

Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):364.0/1273.0